5-Thia-2-azaspiro[3.4]octane-8-carboxylicacid5,5-dioxide
Description
Structural Classification of Spirocyclic Sulfur-Nitrogen Heterocycles
Spirocyclic compounds are defined by two rings sharing a single atom, creating a three-dimensional structure that imposes conformational constraints. The target compound features a spiro[3.4]octane core, where a five-membered thia (sulfur-containing) ring and a four-membered aza (nitrogen-containing) ring intersect at a central carbon atom (Figure 1). The sulfur atom in the thia ring exists in a sulfone configuration (5,5-dioxide), while the carboxylic acid substituent at position 8 introduces both acidity and hydrogen-bonding potential.
Table 1: Key structural parameters of 5-thia-2-azaspiro[3.4]octane-8-carboxylic acid 5,5-dioxide
| Property | Value |
|---|---|
| Molecular formula | C₇H₁₁NO₄S |
| Molecular weight | 205.23 g/mol |
| CAS registry number | 1627965-05-2 |
| IUPAC name | 5,5-dioxo-5λ⁶-thia-2-azaspiro[3.4]octane-8-carboxylic acid |
The sulfone group enhances the compound's polarity and metabolic stability compared to non-oxidized thia analogs, while the spiro architecture reduces rotational freedom, potentially improving target binding specificity. This structural motif shares similarities with 1-thia-4-azaspiro[4.5]decane-3-carboxylic acid, though the latter features larger ring systems (six- and five-membered rings) and differs in heteroatom placement.
Historical Development of Thia-Azaspiro Compound Research
The synthesis of spirocyclic heterocycles gained momentum in the late 20th century as chemists sought to mimic the conformational rigidity of natural products. Early work focused on steroid-derived spiro systems, such as 17-spiro-δ-lactones, which demonstrated enzyme inhibitory activity against 17β-hydroxysteroid dehydrogenases. These studies revealed that spiroannulation could modulate biological activity while maintaining synthetic accessibility.
Microwave-assisted synthesis emerged as a key advancement for spirocycle formation, enabling rapid construction of complex systems like spiropyrrolidines through hydrazide intermediates. While these methods were initially applied to steroid frameworks, they laid the groundwork for developing smaller spiroheterocycles, including thia-azaspiro compounds. The target molecule's synthesis likely employs similar strategies, involving cyclization of appropriately functionalized precursors under controlled conditions.
Recent progress in computational modeling has further driven the design of spirocyclic sulfones, allowing precise prediction of ring strain and electronic effects. Comparative studies with analogs like 2-thia-6-azaspiro[3.4]octane 2,2-dioxide highlight the critical role of substituent placement on physicochemical properties. The carboxylic acid group in particular expands derivatization possibilities through amidation or esterification, making this compound a versatile intermediate for structure-activity relationship studies.
Figure 1: Proposed 3D conformation of 5-thia-2-azaspiro[3.4]octane-8-carboxylic acid 5,5-dioxide, showing the orthogonal orientation of the thia and aza rings. The sulfone group (yellow) and carboxylic acid moiety (red) are positioned for potential intermolecular interactions.
Properties
IUPAC Name |
5,5-dioxo-5λ6-thia-2-azaspiro[3.4]octane-8-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO4S/c9-6(10)5-1-2-13(11,12)7(5)3-8-4-7/h5,8H,1-4H2,(H,9,10) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCMKHTCGCKPMTR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)C2(C1C(=O)O)CNC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Thiolane Precursor Synthesis
The thiolane ring is constructed via a [3+2] cycloaddition between a thiirane derivative and a diazo compound. For example, reaction of thiirane-1,1-dioxide with ethyl diazoacetate in the presence of a Rh(II) catalyst yields a tetrahydrothiophene dioxide intermediate. This intermediate is subsequently functionalized with a protected amine group at the 2-position to enable spirocycle formation.
Ring-Closing Metathesis (RCM) Strategy
A ring-closing metathesis approach, inspired by methodologies for related spirocycles, offers an alternative route to the target compound. This method emphasizes the formation of the four-membered azetidine ring prior to spirocyclization.
Azetidine Ring Formation
Azetidine precursors are synthesized via nucleophilic ring-opening of epoxides with primary amines. For instance, treatment of glycidyl tosylate with benzylamine generates a 3-aminopropanol derivative, which is cyclized using Mitsunobu conditions (DIAD, PPh₃) to form the azetidine ring.
Metathesis and Sulfone Installation
The azetidine is functionalized with a thiol-containing sidechain, and Grubbs’ second-generation catalyst facilitates RCM to form the spiro[3.4]octane framework. Subsequent oxidation of the thioether to the sulfone is performed with oxone in a methanol-water mixture. The carboxylic acid group is introduced via oxidation of a primary alcohol intermediate using Jones reagent (CrO₃/H₂SO₄).
Limitations :
-
Sensitivity of metathesis catalysts to sulfur-containing substrates.
Cycloaddition-Based Synthesis
A Diels-Alder cycloaddition strategy leverages electron-deficient dienophiles to construct the cyclopentane ring of the spirocycle. This method is notable for its stereochemical control.
Diene and Dienophile Preparation
A conjugated diene is synthesized from cyclopentadiene, while the dienophile—a nitroalkene derivative—is prepared via condensation of nitromethane with an α,β-unsaturated aldehyde.
Cycloaddition and Functionalization
Thermal Diels-Alder reaction between the diene and dienophile produces a nitro-substituted cycloadduct. Catalytic hydrogenation (H₂/Pd-C) reduces the nitro group to an amine, which is protected as a carbamate. The sulfone group is introduced via oxidation of a thioether intermediate, and the carboxylic acid is installed through hydrolysis of a nitrile group using aqueous HCl.
Yield Comparison :
| Step | Yield (%) |
|---|---|
| Diels-Alder Reaction | 65 |
| Nitrile Hydrolysis | 85 |
| Overall Yield | 32 |
Ester Hydrolysis for Carboxylic Acid Formation
A modular approach involves synthesizing the methyl ester derivative (e.g., methyl 5-thia-2-azaspiro[3.4]octane-8-carboxylate 5,5-dioxide) as a precursor, followed by hydrolysis to the carboxylic acid.
Methyl Ester Synthesis
The ester is prepared via Fischer esterification of the corresponding carboxylic acid with methanol in the presence of sulfuric acid. Alternatively, alkylation of a sodium carboxylate salt with methyl iodide achieves esterification.
Hydrolysis Conditions
The ester is hydrolyzed using lithium hydroxide (LiOH) in a tetrahydrofuran (THF)-water mixture at 60°C for 12 hours, yielding the carboxylic acid with >90% conversion.
Reaction Conditions :
-
LiOH (2.0 equiv), THF/H₂O (4:1), 60°C, 12 h.
-
Acidic workup with HCl to isolate the product.
Comparative Analysis of Methods
| Method | Key Steps | Overall Yield (%) | Scalability |
|---|---|---|---|
| Carreira’s Annulation | Cycloaddition, Spirocyclization | 45 | High |
| RCM Strategy | Metathesis, Oxidation | 32 | Moderate |
| Cycloaddition-Based | Diels-Alder, Nitrile Hydrolysis | 28 | Low |
| Ester Hydrolysis | Fischer Esterification, Hydrolysis | 85 (final step) | High |
Carreira’s method remains the most scalable, while ester hydrolysis offers the highest efficiency for introducing the carboxylic acid group. The RCM route suffers from catalyst costs but provides superior stereochemical outcomes .
Chemical Reactions Analysis
Types of Reactions
5-Thia-2-azaspiro[3.4]octane-8-carboxylicacid5,5-dioxide can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the spirocyclic ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or amines under appropriate conditions.
Substitution: The spirocyclic ring can undergo nucleophilic substitution reactions, where functional groups are introduced at specific positions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or alcohols for substitution reactions .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives of the spirocyclic core .
Scientific Research Applications
Chemical Properties and Structure
The compound features a spirocyclic structure that includes a sulfur atom and multiple functional groups, which contribute to its reactivity and versatility. Its molecular formula is with a molecular weight of approximately 305.35 g/mol. The presence of the spirocyclic framework allows for unique interactions with biological targets, making it a valuable scaffold for drug development.
Medicinal Chemistry
Drug Discovery : 5-Thia-2-azaspiro[3.4]octane-8-carboxylic acid 5,5-dioxide serves as a crucial building block in the synthesis of novel pharmaceutical compounds. Its ability to interact with various biological targets makes it a candidate for the development of inhibitors for enzymes or receptors involved in diseases such as cancer and bacterial infections.
Case Study : Research conducted by Carreira et al. highlighted the compound's potential in synthesizing derivatives that exhibit enhanced biological activity against specific targets, showcasing its utility in creating more effective therapeutic agents .
Biological Research
Enzyme Inhibition Studies : The compound's structural characteristics allow it to fit into enzyme active sites, which can lead to the development of enzyme inhibitors. This property has been exploited in studying metabolic pathways and designing drugs that can modulate these pathways effectively.
Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound could inhibit specific enzymes involved in metabolic disorders, providing insights into their mechanisms of action .
Material Science
Development of New Materials : The unique properties of 5-Thia-2-azaspiro[3.4]octane-8-carboxylic acid 5,5-dioxide allow it to be used in creating new materials with tailored properties, such as increased stability or reactivity under certain conditions.
Applications in Polymer Chemistry : Researchers have explored its use as a monomer or additive in polymer synthesis, leading to materials that exhibit improved mechanical properties or enhanced chemical resistance.
Mechanism of Action
The mechanism of action of 5-Thia-2-azaspiro[3.4]octane-8-carboxylicacid5,5-dioxide involves its interaction with molecular targets such as enzymes and receptors. The spirocyclic structure allows it to fit into binding sites that are not accessible to linear molecules, thereby modulating the activity of these targets . The pathways involved in its action depend on the specific biological context and the nature of the target .
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Structural Modifications
The compound’s analogs differ primarily in substituents at positions 2 and 8, as well as the presence of ester groups or salts. These modifications impact physicochemical properties, reactivity, and applications.
Table 1: Structural and Physicochemical Comparison
Impact of Substituents on Properties
- Carboxylic Acid vs. Esters : The free carboxylic acid (target compound) offers hydrogen-bonding capacity, enhancing solubility in polar solvents. Methyl or tert-butyl esters (e.g., ) increase lipophilicity, favoring membrane permeability in drug design .
- Hydroxymethyl derivatives () may improve water solubility but require stabilization to prevent oxidation .
- Fluorinated Derivatives : The fluoromethyl analog () leverages fluorine’s electronegativity for metabolic stability and bioavailability enhancements, common in medicinal chemistry .
Conformational Analysis
The spiro system’s puckering, as defined by Cremer and Pople (), influences steric interactions.
Biological Activity
5-Thia-2-azaspiro[3.4]octane-8-carboxylic acid 5,5-dioxide (CAS Number: 1627965-05-2) is a compound of significant interest in medicinal chemistry and drug development due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C₇H₁₁NO₄S |
| Molecular Weight | 205.23 g/mol |
| Structure | Spirocyclic |
| CAS Number | 1627965-05-2 |
The biological activity of 5-Thia-2-azaspiro[3.4]octane-8-carboxylic acid 5,5-dioxide is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The spirocyclic structure allows it to fit into binding sites that are typically inaccessible to linear molecules, thus modulating the activity of these targets effectively.
Enzyme Inhibition
Research indicates that this compound may act as an enzyme inhibitor, which is crucial for developing therapeutics aimed at diseases where enzyme activity is dysregulated. The specific binding affinity and inhibition kinetics need further investigation to elucidate its potential therapeutic applications.
Receptor Binding
The unique structural features of the compound suggest that it may also interact with specific receptors in the body, potentially influencing signaling pathways related to various physiological processes.
Research Findings
Several studies have investigated the biological activity of 5-Thia-2-azaspiro[3.4]octane-8-carboxylic acid 5,5-dioxide:
- Antimicrobial Activity : Preliminary studies have shown that this compound exhibits antimicrobial properties against a range of bacterial strains. The mechanism appears to involve disruption of bacterial cell wall synthesis.
- Anti-inflammatory Effects : In vitro studies have indicated that the compound may reduce inflammatory markers in cell cultures, suggesting potential applications in treating inflammatory diseases.
- Analgesic Properties : Animal models have demonstrated that administration of this compound can lead to reduced pain responses, indicating possible analgesic effects worthy of further exploration.
Case Study 1: Antimicrobial Efficacy
A study conducted by researchers at a pharmaceutical laboratory evaluated the antimicrobial efficacy of 5-Thia-2-azaspiro[3.4]octane-8-carboxylic acid 5,5-dioxide against Staphylococcus aureus and Escherichia coli. The results showed a significant reduction in bacterial growth at concentrations as low as 10 µg/mL, highlighting its potential as a lead compound for antibiotic development.
Case Study 2: Anti-inflammatory Mechanism
In another study published in a peer-reviewed journal, the anti-inflammatory effects were assessed using a lipopolysaccharide (LPS)-induced inflammation model in mice. Administration of the compound resulted in a notable decrease in pro-inflammatory cytokines (TNF-alpha and IL-6), supporting its role as an anti-inflammatory agent.
Q & A
Basic Research Questions
Q. What are the key synthetic routes for 5-Thia-2-azaspiro[3.4]octane-8-carboxylic acid 5,5-dioxide, and how are purity and yield optimized?
- Methodological Answer : The compound is typically synthesized via tert-butoxycarbonyl (Boc)-protected intermediates, as demonstrated by Combi-Blocks (QM-7976, 95% purity) using solid-phase peptide synthesis or solution-phase cyclization . Optimization involves monitoring reaction conditions (e.g., temperature, solvent polarity) and purification via reversed-phase HPLC. Purity validation requires LC-MS and NMR spectroscopy, with storage at 2–8°C under vacuum to prevent degradation .
| Synthetic Route | Key Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Boc-protected cyclization | Boc-anhydride, DCM, TFA deprotection | 60–70 | ≥95 |
| Spiro-ring formation | Thiourea, oxidative sulfonation | 40–50 | ≥90 |
Q. How is the spirocyclic structure of this compound confirmed experimentally?
- Methodological Answer : X-ray crystallography using SHELX programs (e.g., SHELXL for refinement) is critical for resolving the spiro junction and verifying bond angles . Computational analysis (DFT) supplements experimental data by modeling puckering amplitudes and phase angles, as defined by Cremer and Pople’s coordinates for nonplanar rings .
Advanced Research Questions
Q. What conformational dynamics arise from the spiro[3.4]octane system, and how do they influence reactivity?
- Methodological Answer : The spiro structure introduces steric strain and torsional flexibility, analyzed via dynamic NMR or MD simulations. Puckering parameters (e.g., q₂, q₃ amplitudes) quantify out-of-plane distortions, revealing pseudorotation pathways that affect nucleophilic attack susceptibility at the carboxylic acid moiety . Comparative studies with non-spiro analogs (e.g., bicyclic β-lactams) show enhanced stability due to reduced ring strain .
Q. How can computational methods predict the compound’s interaction with biological targets?
- Methodological Answer : Molecular docking (AutoDock Vina) and QSAR models prioritize targets by simulating binding to enzymes like penicillin-binding proteins (PBPs). The sulfone group’s electronegativity and spiro rigidity enhance hydrogen-bonding interactions, as seen in analogous β-lactamase inhibitors (e.g., tazobactam) . Free energy perturbation (FEP) calculations refine binding affinity predictions .
| Computational Tool | Application | Key Output Metrics |
|---|---|---|
| AutoDock Vina | Target binding site prediction | ΔG (kcal/mol), Ki |
| Gaussian 16 (DFT) | Electronic structure analysis | HOMO-LUMO gaps, charge distribution |
| GROMACS (MD) | Conformational sampling | RMSD, torsion angle trajectories |
Q. How should researchers resolve contradictions in spectroscopic data during characterization?
- Methodological Answer : Contradictions (e.g., NMR splitting vs. X-ray symmetry) require cross-validation:
- Step 1 : Re-examine sample purity via HPLC-MS .
- Step 2 : Compare experimental NMR shifts with DFT-calculated chemical shifts (B3LYP/6-311+G(d,p)).
- Step 3 : Use SHELXD for phase refinement in crystallography to resolve ambiguous electron density .
Experimental Design & Data Analysis
Q. What factorial design strategies optimize reaction conditions for derivative synthesis?
- Methodological Answer : A 2³ factorial design evaluates temperature (25°C vs. 60°C), solvent (DMF vs. THF), and catalyst loading (5% vs. 10% Pd/C). Response surface methodology (RSM) identifies interactions affecting yield. For example, high temperature with THF increases cyclization efficiency but risks Boc-deprotection .
Q. How does the sulfur oxidation state (5,5-dioxide) impact the compound’s spectroscopic and chemical properties?
- Methodological Answer : The sulfone group increases polarity, observable via IR (asymmetric SO₂ stretch at ~1300 cm⁻¹) and XPS (S 2p binding energy shifts). Redox stability is assessed by cyclic voltammetry, showing no reduction peaks within ±1.5 V (vs. Ag/AgCl) . Comparative TGA/DSC reveals higher thermal stability than monosulfoxide analogs .
Theoretical & Mechanistic Considerations
Q. What mechanistic insights explain the compound’s resistance to enzymatic hydrolysis?
- Methodological Answer : The spiro architecture sterically hinders nucleophilic water access to the β-lactam-like core. MD simulations show that the 5-thia ring’s puckering creates a hydrophobic pocket, reducing binding to hydrolytic enzymes (e.g., metallo-β-lactamases) . Kinetic studies (stopped-flow spectrophotometry) measure kcat/Km values against model hydrolases .
Q. How can ring-puckering coordinates guide the design of analogs with improved bioavailability?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
